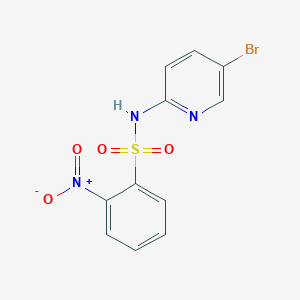![molecular formula C16H19N3O2 B4285998 N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285998.png)
N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Overview
Description
N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea, also known as EPU, is a synthetic compound that has been widely studied for its potential therapeutic applications. EPU is a member of the class of compounds known as ureas, which have been shown to exhibit a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the activity of several enzymes, including protein kinase C and cyclin-dependent kinases, which are known to play a role in cancer cell growth.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to exhibit a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to exhibit anti-inflammatory and anti-oxidant properties. N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea in lab experiments is its potent anti-cancer activity. N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several areas of future research that could be pursued in relation to N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea. One area of interest is the development of more effective synthesis methods for N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea that could improve its yield and solubility. Another area of interest is the development of N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea-based drug delivery systems that could improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea and to identify potential drug targets for future drug development.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is in the treatment of cancer. N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-21-15-9-5-4-8-14(15)19-16(20)18-12(2)13-7-6-10-17-11-13/h4-12H,3H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUFOSVNRVBJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC(C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-[1-(pyridin-3-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-propylurea](/img/structure/B4285921.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4285929.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4285938.png)
![N-(2-chloro-4-methylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4285949.png)
![3-chloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-6-nitro-1-benzothiophene-2-carbohydrazide](/img/structure/B4285956.png)

![N-(3-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285972.png)
![N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285979.png)
![N-cyclopentyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285985.png)


![N-(3,4-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286023.png)
![N-(2,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286028.png)
![N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286031.png)